molecular formula C7H9BrN2 B14013812 4-Bromo-2-(dimethylamino-d6)-pyridine

4-Bromo-2-(dimethylamino-d6)-pyridine

Cat. No.: B14013812
M. Wt: 207.10 g/mol
InChI Key: HKZMXPYRQCDFCR-WFGJKAKNSA-N
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Description

4-Bromo-2-(dimethylamino-d6)-pyridine is a deuterated derivative of 4-Bromo-2-(dimethylamino)-pyridine. This compound is characterized by the presence of a bromine atom at the 4-position and a dimethylamino group at the 2-position on the pyridine ring. The deuterium atoms replace the hydrogen atoms in the dimethylamino group, which can be useful in various scientific studies, particularly in spectroscopy and kinetic isotope effect studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(dimethylamino-d6)-pyridine typically involves the bromination of 2-(dimethylamino-d6)-pyridine. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(dimethylamino-d6)-pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form N-oxides or other oxidized derivatives.

    Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Major Products Formed

    Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atom.

    Oxidation Reactions: Major products include pyridine N-oxides.

    Reduction Reactions: Products include piperidine derivatives.

Scientific Research Applications

4-Bromo-2-(dimethylamino-d6)-pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its deuterated form is particularly useful in NMR spectroscopy for studying reaction mechanisms and kinetics.

    Biology: Employed in the study of enzyme mechanisms and drug metabolism, where the deuterium atoms can help in tracing metabolic pathways.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials, where its unique properties can enhance the performance of the final products.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(dimethylamino-d6)-pyridine depends on its specific application. In enzyme studies, it may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. The deuterium atoms can influence the rate of enzymatic reactions due to the kinetic isotope effect, providing insights into the reaction mechanism and transition states.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(dimethylamino)-pyridine: The non-deuterated form of the compound.

    4-Chloro-2-(dimethylamino)-pyridine: Similar structure with a chlorine atom instead of bromine.

    2-(Dimethylamino)-pyridine: Lacks the bromine atom at the 4-position.

Uniqueness

4-Bromo-2-(dimethylamino-d6)-pyridine is unique due to the presence of deuterium atoms, which makes it particularly valuable in studies involving isotopic labeling. This property allows for detailed investigation of reaction mechanisms and metabolic pathways, providing insights that are not possible with non-deuterated compounds.

Properties

Molecular Formula

C7H9BrN2

Molecular Weight

207.10 g/mol

IUPAC Name

4-bromo-N,N-bis(trideuteriomethyl)pyridin-2-amine

InChI

InChI=1S/C7H9BrN2/c1-10(2)7-5-6(8)3-4-9-7/h3-5H,1-2H3/i1D3,2D3

InChI Key

HKZMXPYRQCDFCR-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C1=NC=CC(=C1)Br)C([2H])([2H])[2H]

Canonical SMILES

CN(C)C1=NC=CC(=C1)Br

Origin of Product

United States

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